molecular formula C8H16N4 B3087560 1-(2-Azidoethyl)azepane CAS No. 1175146-65-2

1-(2-Azidoethyl)azepane

Cat. No.: B3087560
CAS No.: 1175146-65-2
M. Wt: 168.24 g/mol
InChI Key: IHWCQVNBNDLEOL-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)azepane is a chemical compound with the molecular formula C8H16N4 It belongs to the class of azides and is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)azepane can be synthesized through several methods. One common approach involves the reaction of N-(2-hydroxyethyl)hexamethyleneimine with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted azepane derivatives.

    Reduction: 1-(2-Aminoethyl)azepane.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(2-Azidoethyl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)azepane involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often used in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Azidoethyl)azepane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring bioorthogonal chemistry and click reactions .

Properties

IUPAC Name

1-(2-azidoethyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWCQVNBNDLEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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